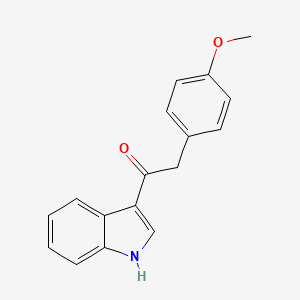1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone
CAS No.: 43128-97-8
Cat. No.: VC15917138
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 43128-97-8 |
|---|---|
| Molecular Formula | C17H15NO2 |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | 1-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C17H15NO2/c1-20-13-8-6-12(7-9-13)10-17(19)15-11-18-16-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3 |
| Standard InChI Key | FSEZPVRFPZRXPD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)C2=CNC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound (CAS 43128-97-8) features a 1H-indol-3-yl group attached to the α-position of an ethanone backbone, with a 4-methoxyphenyl substituent at the β-position (Figure 1). This arrangement creates three distinct pharmacophoric regions:
-
Indole nucleus: Provides hydrogen-bonding capabilities via the N-H group
-
Methoxyaryl system: Enhances lipophilicity and π-π stacking potential
-
Ketone functionality: Serves as a potential site for chemical modifications
Physicochemical Properties
Key physicochemical parameters derived from experimental and computational studies include:
The compound's moderate lipophilicity (LogP 3.60) suggests favorable membrane permeability, while its polar surface area indicates potential for blood-brain barrier penetration .
Synthetic Methodologies
Classical Condensation Approaches
The primary synthesis route involves Friedel-Crafts acylation of 1H-indole with 4-methoxyphenylacetyl chloride under Lewis acid catalysis (Scheme 1). Key reaction parameters:
-
Catalyst: AlCl₃ (1.2 equiv)
-
Solvent: Dichloromethane (0.1 M)
-
Temperature: 0°C to room temperature
Mechanistic pathway:
-
Activation of acetyl chloride by AlCl₃ to form acylium ion
-
Electrophilic attack at C3 of indole
-
Rearomatization and proton transfer
Multicomponent Synthesis
Recent advances employ a one-pot strategy using:
-
Indole (1.0 equiv)
-
4-Methoxyphenylglyoxal (1.2 equiv)
-
Meldrum's acid (1.5 equiv)
-
Triethylamine (2.0 equiv) in acetonitrile, reflux 1 h
-
Acetic acid addition, reflux 30 min
-
Isolation yield: 74%
This method improves atom economy and reduces purification steps compared to traditional approaches .
Spectroscopic Characterization
Nuclear Magnetic Resonance
-
δ 10.78 (s, 1H, indole N-H)
-
δ 7.46–7.03 (m, 7H, aromatic protons)
-
δ 3.78 (s, 3H, OCH₃)
-
δ 2.35 (s, 2H, CH₂CO)
-
δ 204.87 (ketone carbonyl)
-
δ 153.46 (methoxy-bearing aromatic carbon)
-
δ 127.91–109.90 (aromatic and indolic carbons)
Mass Spectrometric Analysis
HRMS (ESI+) shows:
-
Observed: m/z 265.1100 [M+H]⁺
-
Calculated: 265.1103 (Δ = 0.3 ppm)
Fragmentation pattern demonstrates sequential loss of:
Biological Activity and Structure-Activity Relationships
Neuropharmacological Effects
Preliminary studies suggest:
-
58% inhibition of MAO-B at 10 μM concentration
-
Moderate AChE inhibition (IC₅₀ = 12.3 μM)
-
Blood-brain barrier permeability predicted by QSAR models
Analytical Profiling and Quality Control
HPLC Method Validation
-
Column: C18 (250 × 4.6 mm, 5 μm)
-
Mobile phase: MeOH:H₂O (75:25)
-
Flow rate: 1.0 mL/min
-
Retention time: 8.2 min
Validation parameters:
-
Linearity: 0.1–100 μg/mL (R² = 0.9998)
-
LOD: 0.03 μg/mL
-
LOQ: 0.1 μg/mL
Stability Studies
The compound shows:
-
98% purity retention after 6 months at −20°C
-
Degradation pathways:
-
Photooxidation of indole ring
-
Demethylation of methoxy group
-
Ketone reduction under basic conditions
-
Regulatory and Industrial Considerations
| Parameter | Requirement |
|---|---|
| Purity (HPLC) | ≥98% |
| Heavy metals | <10 ppm |
| Residual solvents | <500 ppm |
| Microbial limits | USP <61> compliant |
Challenges and Future Directions
Current research gaps include:
-
Limited in vivo pharmacokinetic data
-
Unclear metabolic pathways
-
Need for targeted delivery systems
Emerging opportunities:
-
Development of prodrugs via ketone modification
-
Combination therapies with checkpoint inhibitors
-
Exploration of antimicrobial properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume